Aminopropylcysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

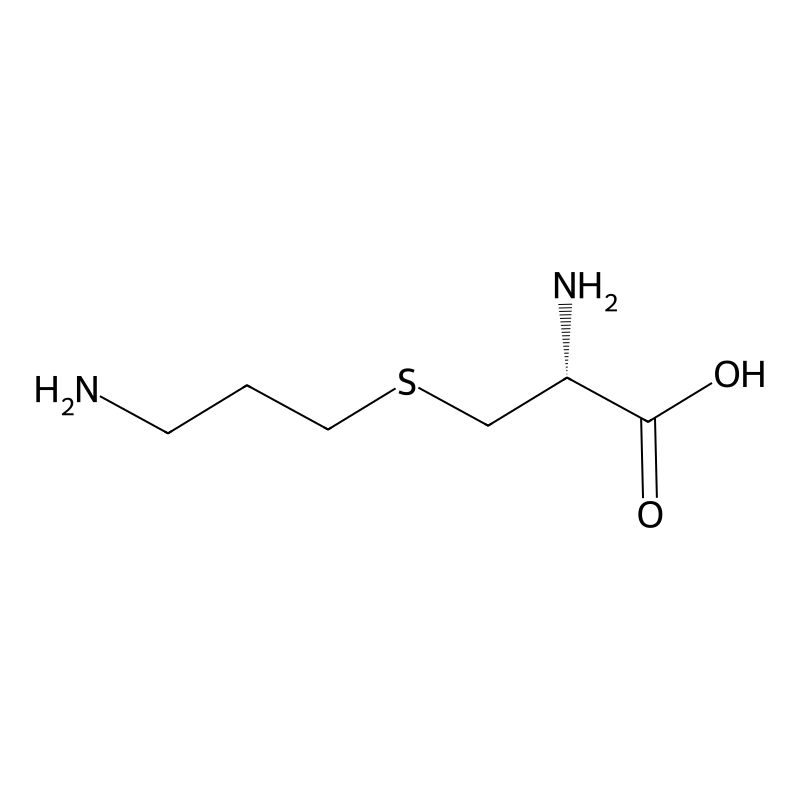

Aminopropylcysteine is a sulfur-containing amino acid derivative characterized by the presence of an aminopropyl group attached to the cysteine backbone. Its chemical formula is , and it is known for its role in biochemical processes and potential therapeutic applications. The compound features a thiol group, which contributes to its reactivity and biological functions, making it an important molecule in both synthetic and natural chemistry contexts.

Aminopropylcysteine exhibits several biological activities that may contribute to its therapeutic potential. It has been implicated in antioxidant defense mechanisms due to its thiol group, which can scavenge reactive oxygen species. Furthermore, studies suggest that aminopropylcysteine may play a role in protein modification and stabilization, particularly through alkylation reactions . Its biological significance is underscored by its involvement in cellular signaling pathways and potential neuroprotective effects.

The synthesis of aminopropylcysteine can be achieved through several methods:

- Alkylation of Cysteine: This method involves the reaction of cysteine with 3-bromopropylamine under basic conditions, leading to the formation of aminopropylcysteine.

- Oxidative Reactions: The compound can also be synthesized via oxidative reactions involving cysteine derivatives, which yield aminopropylcysteine as a product.

- Enzymatic Methods: Enzymatic synthesis using specific amino acid oxidases has been explored for producing aminopropylcysteine from suitable substrates.

These methods highlight the compound's accessibility for research and potential industrial applications.

Aminopropylcysteine has various applications across different fields:

- Biochemistry: It is used in protein modification studies, particularly for labeling cysteine residues in proteins.

- Pharmaceuticals: Due to its antioxidant properties, aminopropylcysteine is being investigated for potential therapeutic roles in treating oxidative stress-related diseases.

- Food Industry: It may serve as a food additive or preservative due to its ability to stabilize proteins and prevent oxidation.

Research on the interactions of aminopropylcysteine with other biomolecules has revealed significant insights into its functionality. Interaction studies have shown that aminopropylcysteine can form complexes with various proteins, influencing their structure and activity. These interactions are crucial for understanding the compound's role in cellular processes and its potential as a drug candidate.

Aminopropylcysteine shares structural similarities with several other compounds, including:

- Cysteine: The parent amino acid from which aminopropylcysteine is derived; it lacks the aminopropyl group but possesses similar reactivity due to its thiol functionality.

- Homocysteine: An amino acid that contains a longer carbon chain than cysteine; it plays a role in metabolism but lacks the unique properties imparted by the aminopropyl group.

- N-Acetylcysteine: A derivative of cysteine that is often used as a supplement; it has antioxidant properties but differs structurally by having an acetyl group instead of an aminopropyl group.

| Compound | Structure | Key Features |

|---|---|---|

| Aminopropylcysteine | C6H14N2O2S | Contains an aminopropyl group; antioxidant activity |

| Cysteine | C3H7NO2S | Parent amino acid; essential for protein synthesis |

| Homocysteine | C4H9NO2S | Longer carbon chain; involved in metabolism |

| N-Acetylcysteine | C5H9NO3S | Antioxidant; commonly used as a supplement |

Aminopropylcysteine's unique structure allows it to engage in specific biochemical interactions that differentiate it from these similar compounds, particularly in terms of reactivity and biological activity.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Jue RA, Hale JE. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Anal Biochem. 1993 Apr;210(1):39-44. PubMed PMID: 8489023.

3: Coccia R, Foppoli C, Blarzino C, De Marco C, Pensa B. Transamination of some sulphur- or selenium-containing amino acids by bovine liver glutamine transaminase. Physiol Chem Phys Med NMR. 1992;24(4):313-21. PubMed PMID: 1296212.

4: Serao I, Costa M, Pecci L, Coccia R, Cavallini D. Oxidative deamination of S-aminopropylcysteine and S-aminoethylhomocysteine. Ital J Biochem. 1991 Jul-Aug;40(4):216-22. PubMed PMID: 1787055.

5: Cini C, Coccia R, Busiello V, Di Girolamo A, Di Girolamo M. Recognition of aminoethylhomocysteine and aminopropylcysteine by aminoacid transport systems and aminoacyl tRNA synthetases. Biochem Int. 1987 Jul;15(1):35-43. PubMed PMID: 3134889.

6: De Marco C, Rinaldi A, Fadda MB. Pyridoxal phosphate catalyzed alpha-beta elimination of S-gamma-aminopropylcysteine. Physiol Chem Phys. 1973;5(6):463-7. PubMed PMID: 4786099.